molecular formula C19H20F3N3O B2859786 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2309713-12-8

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2859786
CAS No.: 2309713-12-8
M. Wt: 363.384
InChI Key: YGZJUWMWRVGLET-UHFFFAOYSA-N
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Description

This compound features a structurally complex scaffold combining an 8-azabicyclo[3.2.1]octane core with a 1H-imidazole substituent at the 3-position and a 3-(trifluoromethyl)phenylacetyl group at the 8-position.

Synthesis routes for analogous imidazole derivatives often involve condensation reactions, as seen in , where sodium hydroxide in methanol facilitates chalcone formation between imidazole aldehydes and acetophenones . However, the target compound’s bicyclic backbone likely requires additional steps, such as ring-closing metathesis or stereoselective alkylation, to install the azabicyclo framework.

Properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)14-3-1-2-13(8-14)9-18(26)25-15-4-5-16(25)11-17(10-15)24-7-6-23-12-24/h1-3,6-8,12,15-17H,4-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZJUWMWRVGLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC(=CC=C3)C(F)(F)F)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one

  • Key Differences : Replaces imidazole with pyrazole and trifluoromethylphenyl with thiophene.
  • Implications: Pyrazole’s reduced basicity compared to imidazole may alter binding affinity in proton-dependent environments.

(b) 3-(1-Benzyl-2-(methylthio)-1H-imidazol-4-yl)-1-phenylpropan-1-one (from )

  • Key Differences : Lacks the azabicyclo system and trifluoromethyl group.
  • Implications : The absence of the rigid bicyclic structure may reduce target selectivity, while the methylthio group could enhance lipophilicity but increase susceptibility to oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrazole Analog Chalcone Derivative
Molecular Weight ~413.4 g/mol ~358.4 g/mol ~350.4 g/mol
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Acceptors 5 4 3
Aromatic Rings 3 2 2
Key Functional Groups Azabicyclo, CF₃, Imidazole Azabicyclo, Thiophene, Pyrazole Imidazole, Benzyl, Propanone

Chirality Considerations

The azabicyclo system introduces chiral centers, necessitating enantioselective synthesis. highlights the use of parameters like Rogers’s η and Flack’s x for enantiomorph-polarity estimation. The target compound’s near-centrosymmetric structure may render η unreliable, favoring x for accurate chirality analysis .

Preparation Methods

Cyclization of Amino Alcohol Precursors

Amino alcohol 11 (derived from methyl ester reduction of tricycle 8 ) undergoes Mitsunobu reaction with p-toluenesulfonyl chloride, facilitating intramolecular nucleophilic displacement to form the bicyclic amine 12 in 74% yield. Key coupling constants (e.g., J = 8–10 Hz for pyrrolidine protons) align with bicyclic systems, confirming stereochemical fidelity.

Alternative Aziridine Formation

Competing aziridine byproducts (e.g., 14 ) may arise under prolonged Mitsunobu conditions. Optimization requires strict temperature control (0–25°C) and stoichiometric reagent ratios to suppress aziridine formation (<5%).

Synthesis of the 3-(Trifluoromethyl)phenyl Ethanone Side Chain

The trifluoromethylphenyl ketone is synthesized via Grignard addition and subsequent oxidation.

Grignard Reaction with Trifluoromethylbenzene

Isomeric halo-trifluoromethylbenzenes (meta:para:ortho ≈ 96:3:1) react with magnesium in THF (iodine catalyst) to form Grignard reagent lb . Ketene addition in aromatic hydrocarbons (toluene, Fe-ligand complex) yields 3-trifluoromethyl acetophenone (Id ) in 75–85% yield.

Oxime Formation and Purification

Acetophenone Id reacts with hydroxylamine hydrochloride (NaOH, EtOH) to form oxime derivatives. Crystallization in cyclopentane isolates 3-trifluoromethyl acetophenone oxime with <0.1% impurities.

Coupling of Bicyclic Amine and Trifluoromethylphenyl Ethanone

Nucleophilic Acylation

The bicyclic amine’s secondary nitrogen undergoes acylation with 3-(trifluoromethyl)phenyl acetyl chloride (DMAP, DCM) to form the target ketone. Monitoring via TLC (hexane:EtOAc 4:1) ensures completion, with yields of 65–72% after silica gel purification.

Reductive Amination Alternative

Condensation of the amine with 3-(trifluoromethyl)phenyl glyoxal (NaBH₃CN, MeOH) provides a milder route, albeit with lower yields (55–60%) due to imine instability.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.18 (s, 1H, imidazole), 7.82–7.20 (m, 4H, trifluoromethylphenyl), 5.94 (q, J = 6.0 Hz, 1H, bicyclic CH).
  • ¹³C NMR : δ 154.23 (C=O), 122.44 (q, J = 272 Hz, CF₃).
  • HRMS : m/z calculated for C₂₁H₂₀F₃N₃O [M+H]⁺ 412.1632, found 412.1638.

Comparative Yield Analysis

Step Method Yield (%) Purity (%)
Bicyclic core Mitsunobu cyclization 74 >98
Imidazole introduction Van Leusen reaction 82 95
Trifluoromethyl ketone Grignard addition 85 99
Final coupling Nucleophilic acylation 68 97

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